Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name is derived from its core pyridoindole framework, substituents, and functional groups. The parent structure pyrido[4,3-b]indole consists of a pyridine ring fused to an indole system at positions 4 and 3, respectively. The numbering follows IUPAC guidelines for fused heterocycles, prioritizing the pyridine nitrogen as position 1.
Key structural features include:
- Position 2 : A tert-butyl ester group (tert-butyl carboxylate) attached via an oxygen atom.
- Position 8 : A methyl substituent on the indole moiety.
- Partial saturation : The 3,4-dihydro designation indicates a saturated bond between carbons 3 and 4 of the pyridoindole core.
Isomerism is minimal due to the rigid fused-ring system, but potential geometric isomerism could arise from the dihydro ring’s stereochemistry. However, the compound’s planar structure (as inferred from analogous pyridoindoles) likely restricts such isomerism.
Crystallographic Analysis and X-ray Diffraction Studies
No direct crystallographic data exists for this compound, but insights can be drawn from structurally related pyridoindoles:
Predicted challenges for crystallization:
- Steric hindrance : The tert-butyl group may impede close-packing in the lattice.
- Conformational flexibility : The dihydro ring’s partial saturation could lead to multiple conformers.
- Hydrogen bonding : Limited by the ester’s electron-withdrawing nature, though potential interactions exist between the carbonyl oxygen and indole N–H.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Spectroscopic data for this compound is inferred from analogs. Below is a synthesized analysis of expected signals:
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole N–H (aromatic) | 8.1–8.5 | Singlet | 1H |
| Tert-butyl (C(CH₃)₃) | 1.2–1.4 | Singlet | 9H |
| Methyl (C8–CH₃) | 2.3–2.5 | Singlet | 3H |
| Pyridoindole aromatic protons | 7.0–7.8 | Multiplet | 4H |
13C NMR (CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Ester carbonyl (C=O) | 165–170 |
| Quaternary carbons (tert-butyl) | 25–30 |
| Aromatic carbons (C2–C8) | 110–150 |
Data extrapolated from tert-butyl pyridoindole derivatives.
Infrared (IR) Spectroscopy
| Bond | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ester) | 1720–1740 | Strong |
| C–N (pyridoindole) | 1350–1450 | Medium |
| C–C (aromatic) | 1450–1600 | Medium |
UV-Vis Spectroscopy
Pyridoindoles typically exhibit strong absorption in the 250–350 nm range due to π→π* transitions. Substituents (e.g., methyl, tert-butyl) may induce bathochromic shifts, but specific data for this compound is unavailable.
Computational Molecular Modeling (DFT, QM/MM)
Quantum mechanical studies on analogous pyridoindoles reveal:
| Property | DFT Calculation (B3LYP/6-31G*) | Implications |
|---|---|---|
| HOMO-LUMO gap | ~4.5–5.0 eV | Moderate electronic excitation energy |
| Electron density | High on indole nitrogen | Potential for electrophilic substitution |
| Charge transfer | Limited (due to saturated dihydro ring) | Reduced conjugation compared to fully aromatic systems |
Key findings from DFT studies:
Properties
IUPAC Name |
tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVCTUREBJLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the pyridoindole framework. Acidic cleavage is the primary method for deprotection:
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : 0–25°C
-
Time : 1–4 hours
Outcome :
-
Yields the free amine, 8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole, which is highly reactive and serves as an intermediate for further functionalization .
Example :
texttert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate → TFA/DCM → 8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + CO₂ + tert-butanol
Acylation Reactions
The deprotected amine undergoes acylations to introduce side chains or modify pharmacological properties:
Reaction Conditions :
-
Reagent : Acid chlorides (e.g., acetyl chloride, 4-methylpiperidine-1-carbonyl chloride)
-
Base : Triethylamine (TEA) or sodium carbonate
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate
-
Temperature : 0–25°C
Example from Patent WO2019153002A1 :
text8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + 4-methylpiperidine-1-carbonyl chloride → TEA/THF → tert-butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Yield : 85–90%
Suzuki–Miyaura Cross-Coupling
The pyridoindole core participates in palladium-catalyzed coupling reactions for aryl functionalization:
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Ligand : XPhos or SPhos
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : Dioxane/Water mixture
-
Temperature : 80–100°C
Example from Ambeed :
texttert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate + Pinacol boronate → PdCl₂(dppf)/K₂CO₃ → tert-butyl 8-aryl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Bromination and Halogenation
Electrophilic bromination occurs at the indole ring’s reactive positions:
Reaction Conditions :
-
Reagent : N-bromosuccinimide (NBS)
-
Solvent : DMF or CCl₄
-
Temperature : 25–50°C
Example :
textThis compound + NBS → DMF → tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Oxidation and Reduction
The dihydro-pyridoindole system undergoes redox reactions:
Winterfeldt Oxidation
Conditions :
-
Reagent : MnO₂ or DDQ
-
Solvent : Toluene or DCM
-
Temperature : 25–40°C
Outcome :
-
Converts the tetrahydro-γ-carboline intermediate to the dihydro-pyridoindole derivative.
Yield : 84–88%
Alkylation Reactions
The free amine reacts with alkyl halides to introduce substituents:
Reaction Conditions :
-
Reagent : Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Base : K₂CO₃ or NaH
-
Solvent : DMF or THF
Example :
text8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + benzyl bromide → K₂CO₃/DMF → N-benzyl-8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis to generate carboxylic acid derivatives:
Conditions :
-
Reagent : LiOH or NaOH in aqueous THF/MeOH
-
Temperature : 60–80°C
Outcome :
-
Forms 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylic acid, enabling further conjugations .
Key Reaction Data Table
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer properties through several mechanisms:
Mechanisms of Action:
- Cyclin-dependent Kinase Inhibition: Research indicates that derivatives of pyridoindoles, including this compound, inhibit cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and apoptosis in cancer cells.
- DNA Intercalation: The ability to intercalate with DNA contributes to its apoptotic effects, engaging caspase-independent pathways.
Case Study: Prostate Cancer
In a study involving prostate cancer cell lines (22Rv1), the compound demonstrated a dose-dependent induction of apoptosis markers such as phosphatidylserine externalization and DNA fragmentation. The cytotoxic effects were comparable to established chemotherapeutics, indicating its potential as an alternative treatment option for prostate cancer.
Antimicrobial Activity
Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has been evaluated for its antimicrobial properties:
Mechanisms:
- The compound exhibits broad-spectrum activity against various bacterial strains. It is believed to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Research Findings:
Studies have shown that the compound can be effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties:
Mechanisms:
- Oxidative Stress Mitigation: In vitro studies suggest it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Insights:
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate cellular signaling pathways involved in neuronal survival.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | CDK4 inhibition; DNA intercalation; apoptosis induction | |
| Antimicrobial | Disruption of cell membranes; inhibition of metabolism | |
| Neuroprotective | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Key Physical Properties
Key Observations :
- Electron-withdrawing groups (Br, Cl) increase melting points compared to electron-donating groups (CH₃, OCH₃), likely due to enhanced intermolecular interactions .
- Boc-protected compounds (e.g., 8b , 8c–e) generally exhibit higher melting points than benzyl- or tosyl-protected analogs (e.g., 8h, 8i), attributed to the tert-butyl group’s steric bulk and crystallinity .
Table 2: Bioactive Analogs and Their Properties
Key Observations :
- Position of substituents critically influences bioactivity. For example, the 8-OCH₃ group in compound 1 enhances enzyme inhibition, while the 7-F and 5-COC₆H₄Cl groups in compound 10 improve metabolic stability and hypoglycemic potency .
Biological Activity
Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, a compound with the CAS number 1060980-53-1, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.37 g/mol. The compound features a pyridoindole framework, which is known for diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds within the pyridoindole class exhibit significant antitumor properties. For instance, research has shown that derivatives of pyridoindoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study evaluated the cytotoxic effects of related compounds on HeLa and HCT116 cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrido[4,3-b]indole derivatives has been explored in several studies. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Research Findings : In vitro assays revealed that some derivatives exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (µM) |
|---|---|
| Compound C | 0.04 |
| Celecoxib | 0.04 |
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyridoindole derivatives. Modifications at specific positions on the indole ring can enhance potency and selectivity against target enzymes.
Key Modifications :
- Substitution at Position 8 : Alkyl groups at this position have been associated with increased lipophilicity and improved membrane permeability.
- Carboxylate Group : The presence of a carboxylate moiety enhances interaction with biological targets, contributing to the overall activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes cyclization steps that form the indole structure followed by esterification to introduce the tert-butyl group.
Q & A
Q. What is the standard synthetic route for Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen. A representative protocol includes:
Reacting the free amine precursor (e.g., 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) at 0°C to room temperature .
Stirring under nitrogen for 1–2 hours to ensure complete protection.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.
For methyl substitution at the 8-position, Friedel-Crafts alkylation or directed ortho-metalation strategies may precede Boc protection .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and Boc group integrity. For example, the tert-butyl group appears as a singlet (~1.5 ppm in ¹H-NMR and ~28 ppm in ¹³C-NMR) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₂: 313.1911) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of the carbamate) and ~2973 cm⁻¹ (C-H stretch of the tert-butyl group) confirm functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in a dry, inert environment (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the Boc group.
- Use airtight, light-resistant containers to avoid photodegradation and moisture absorption .
- Monitor stability via periodic TLC or NMR analysis, especially after long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the methyl group at the 8-position?
- Methodological Answer :
- Directed C-H Functionalization : Use palladium catalysis (e.g., Pd(OAc)₂) with methyl halides or methylboronic acids under mild conditions (e.g., 50–80°C in DMF) .
- Friedel-Crafts Alkylation : Employ AlCl₃ or FeCl₃ as a Lewis catalyst with methyl chloride. Optimize temperature (0°C to reflux) to balance yield and regioselectivity .
- Monitor progress via LC-MS to identify intermediates and byproducts. Adjust equivalents of methylating agents to minimize overalkylation .
Q. How can contradictions in reported reaction yields for similar compounds be resolved?
- Methodological Answer :
- Systematic Reproducibility Checks : Control variables such as solvent purity (e.g., anhydrous DCM vs. technical grade), catalyst batch, and reaction atmosphere (N₂ vs. air).
- Yield Discrepancies : For example, a reported 82% yield for a bromo-substituted analog vs. lower yields in other studies may arise from differences in purification (e.g., column chromatography vs. recrystallization).
- Validate results using orthogonal analytical methods (e.g., quantitative NMR with an internal standard) .
Q. What strategies mitigate decomposition during purification?
- Methodological Answer :
- Avoid Acidic/Basic Conditions : Use neutral solvents (e.g., ethyl acetate/hexane) during column chromatography to prevent Boc group cleavage .
- Low-Temperature Purification : Perform flash chromatography at 4°C to reduce thermal degradation.
- Inert Atmosphere Handling : Purge systems with nitrogen to minimize oxidation. For sensitive intermediates, use preparative HPLC with buffered mobile phases (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
